molecular formula C13H25BO3 B14150065 (4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one CAS No. 176981-86-5

(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one

Cat. No.: B14150065
CAS No.: 176981-86-5
M. Wt: 240.15 g/mol
InChI Key: AFPVYOCJOYFZDP-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one typically involves the reaction of a suitable boronic acid with an alcohol under dehydrating conditions to form the boronic ester. Common reagents include boronic acids, alcohols, and dehydrating agents such as molecular sieves or anhydrous conditions.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps like purification through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.

    Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology

Boronic esters are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, boronic esters are intermediates in the synthesis of drugs, including proteasome inhibitors used in cancer therapy.

Industry

Boronic esters are used in the production of polymers, electronic materials, and as intermediates in various industrial processes.

Mechanism of Action

The mechanism by which boronic esters exert their effects typically involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is unique due to its specific stereochemistry and the presence of the dioxaborolane ring, which can influence its reactivity and applications in synthesis.

Properties

CAS No.

176981-86-5

Molecular Formula

C13H25BO3

Molecular Weight

240.15 g/mol

IUPAC Name

(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one

InChI

InChI=1S/C13H25BO3/c1-8-11(15)9(2)10(3)14-16-12(4,5)13(6,7)17-14/h9-10H,8H2,1-7H3/t9-,10+/m1/s1

InChI Key

AFPVYOCJOYFZDP-ZJUUUORDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](C)[C@@H](C)C(=O)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.